Methyl L-2-isothiocyanato-3-methylbutyrate
Overview
Description
Methyl L-2-isothiocyanato-3-methylbutyrate is a chemical compound with the molecular formula C7H11NO2S and a molecular weight of 173.23 g/mol . It is primarily used in research and development, particularly in the field of proteomics . This compound is known for its unique structure, which includes an isothiocyanate group, making it a valuable reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl L-2-isothiocyanato-3-methylbutyrate can be synthesized through several methods. One common approach involves the reaction of L-2-amino-3-methylbutyric acid with thiophosgene in the presence of a base. The reaction typically proceeds as follows:
- Dissolve L-2-amino-3-methylbutyric acid in an appropriate solvent such as dichloromethane.
- Add a base, such as triethylamine, to the solution.
- Slowly add thiophosgene to the mixture while maintaining a low temperature (0-5°C).
- Stir the reaction mixture for several hours until the reaction is complete.
- Extract the product using an organic solvent and purify it through column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for research and development applications.
Chemical Reactions Analysis
Types of Reactions
Methyl L-2-isothiocyanato-3-methylbutyrate undergoes various chemical reactions, including:
Nucleophilic substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form corresponding thioureas, carbamates, and dithiocarbamates.
Addition reactions: The compound can participate in addition reactions with compounds containing double or triple bonds.
Oxidation and reduction: Although less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include primary and secondary amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as ethanol or methanol at room temperature.
Addition reactions: Reagents such as alkenes and alkynes are used, and the reactions are often catalyzed by transition metals.
Oxidation and reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products Formed
Thioureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Dithiocarbamates: Formed from the reaction with thiols.
Scientific Research Applications
Methyl L-2-isothiocyanato-3-methylbutyrate is widely used in scientific research due to its reactivity and versatility. Some of its applications include:
Proteomics: Used as a reagent for labeling and modifying proteins to study their structure and function.
Medicinal chemistry: Employed in the synthesis of bioactive compounds and drug candidates.
Organic synthesis: Utilized as a building block in the synthesis of complex organic molecules.
Biological research: Used to study enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of Methyl L-2-isothiocyanato-3-methylbutyrate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the modification of their structure and function. The compound can target specific amino acid residues, such as lysine and cysteine, in proteins, thereby altering their activity and interactions.
Comparison with Similar Compounds
Methyl L-2-isothiocyanato-3-methylbutyrate can be compared with other isothiocyanate-containing compounds, such as:
Phenyl isothiocyanate: Used in peptide sequencing and protein modification.
Allyl isothiocyanate: Known for its pungent odor and use in flavoring and antimicrobial applications.
Benzyl isothiocyanate: Studied for its anticancer properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and selectivity in chemical reactions. Its methyl ester group also provides additional functionality, making it a valuable reagent in various research applications.
Properties
IUPAC Name |
methyl (2S)-2-isothiocyanato-3-methylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2S/c1-5(2)6(8-4-11)7(9)10-3/h5-6H,1-3H3/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFTMQIVHQZBFTC-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OC)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40426866 | |
Record name | Methyl N-(sulfanylidenemethylidene)-L-valinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40426866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21055-41-4 | |
Record name | Methyl N-(sulfanylidenemethylidene)-L-valinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40426866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 21055-41-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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